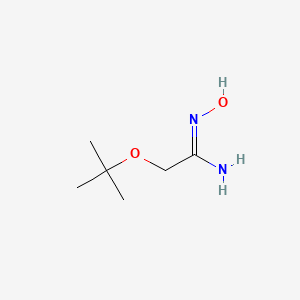

2-(tert-butoxy)-N'-hydroxyethanimidamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,3)10-4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCOUEDHRCSJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087795-03-6 | |

| Record name | 2-(tert-butoxy)-N'-hydroxyethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Coupling of tert-butyl-protected acids with N-hydroxyethanimidamide derivatives

One well-documented method involves the coupling of a tert-butoxycarbonyl-protected acid with N-hydroxyethanimidamide in the presence of coupling agents and bases.

| Aspect | Details |

|---|---|

| Starting materials | 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid and 2,2,2-trifluoro-N-hydroxyethanimidamide |

| Coupling agents | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature for 4 hours, then reflux at 80°C overnight |

| Work-up | Concentration, extraction with saturated aqueous NaHCO3 and dichloromethane (DCM), drying |

| Purification | Flash chromatography (silica gel, 0-10% methanol in DCM gradient) |

| Yield | Approximately 68.9% to >100% (crude) |

| Notes | Reaction conditions optimized for mild and efficient coupling; suitable for scale-up |

This method allows the formation of the tert-butyl protected hydroxyethanimidamide derivative with good yields and purity, suitable for further transformations or applications.

Reduction and Protection Steps Involving Borane Complexes

Another route involves the reduction of carboxylic acids followed by protection:

| Aspect | Details |

|---|---|

| Starting material | 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid |

| Reducing agent | Borane dimethylsulfide complex (2M in THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature, then reflux at 65°C overnight |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) |

| Work-up | Quenching with ethanol at 0°C, extraction with water and DCM |

| Yield | 100% (colorless oil, used without further purification) |

| Notes | Efficient reduction of carboxylic acid to alcohol while maintaining tert-butoxy protection |

This approach is useful when the hydroxyethanimidamide moiety is introduced after reduction or when the intermediate alcohol is required.

Carbodiimide-Mediated Coupling with Amines

A classic method for amidation involves carbodiimide coupling agents such as EDC (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride):

| Aspect | Details |

|---|---|

| Starting materials | 3-(tert-butoxy)-3-oxopropionic acid and amine derivatives (e.g., 2-methoxypyrimidin-5-amine) |

| Coupling agent | EDC hydrochloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | Reflux for 2 hours |

| Work-up | Aqueous sodium bicarbonate wash, extraction with DCM, concentration |

| Purification | Silica gel column chromatography (ethyl acetate/n-heptane gradient) |

| Yield | 91-100% |

| Notes | Efficient amidation with high yield; mild conditions preserve sensitive functional groups |

This method is adaptable for the synthesis of 2-(tert-butoxy)-N'-hydroxyethanimidamide analogs by selecting appropriate amines or hydroxylamine derivatives.

Reaction Conditions Summary Table

| Method | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| HATU-mediated coupling | HATU, Triethylamine | THF | RT 4h, reflux 80°C O/N | Overnight | ~69-100 | Mild, efficient coupling |

| Borane reduction | Borane dimethylsulfide complex | THF | 0°C to reflux 65°C | Overnight | 100 | Reduction with tert-butoxy protection |

| Carbodiimide-mediated amidation | EDC hydrochloride, Triethylamine | DCM | Reflux 2h | 2 hours | 91-100 | Classic amidation, high yield |

Notes on Deprotection and Further Functionalization

- Deprotection of tert-butoxy groups can be achieved under acidic conditions (e.g., trifluoroacetic acid) or by treatment with fluoride ions or Lewis acids, depending on the protecting group variant.

- Mild, two-stage protocols have been reported for SEM (2-(trimethylsilyl)ethoxymethyl) group removal involving lithium tetrafluoroborate followed by ammonium hydroxide treatment, which may be adapted for related protecting groups.

- Suzuki coupling and other palladium-catalyzed cross-couplings are common for further functionalization of azetidine or related scaffolds bearing tert-butoxy groups.

Research Findings and Practical Considerations

- The use of HATU with triethylamine in THF at room temperature followed by reflux provides a robust and reproducible method for coupling tert-butoxy-protected acids with hydroxyethanimidamide derivatives, yielding high purity products suitable for pharmaceutical intermediates.

- Borane reductions under inert atmosphere preserve sensitive groups and provide clean conversion to alcohol intermediates, often used in multi-step syntheses.

- Carbodiimide-mediated amidation is versatile and widely applicable, with mild reaction conditions preserving the hydroxy group and tert-butoxy protection.

- Purification by flash chromatography on silica gel with gradients of methanol in DCM or ethyl acetate in n-heptane is standard to achieve high purity.

- Reaction yields generally range from 68% to quantitative, depending on scale, reagent quality, and reaction optimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-butoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(tert-butoxy)-N’-hydroxyethanimidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(tert-butoxy)-N’-hydroxyethanimidamide involves its ability to act as a protecting group for amines. The tert-butoxy group can be introduced to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. Deprotection is achieved through acid-catalyzed cleavage, resulting in the release of the free amine and tert-butyl carbocation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-(tert-butoxy)-N′-hydroxyethanimidamide with structurally related ethanimidamide derivatives, focusing on substituent effects, molecular properties, and synthetic routes.

Alkylamino-Substituted Analogs

- 2-(Diethylamino)-N′-hydroxyethanimidamide Molecular Formula: C₆H₁₅N₃O Average Mass: 145.206 g/mol Key Differences:

- Higher solubility in polar solvents due to the amino group’s basicity. Synthesis: Not explicitly detailed in the evidence, but similar amidoxime-forming reactions may apply.

Aryl-Substituted Analogs

- 2-(2-Chloro-6-fluorophenyl)-N′-hydroxyethanimidamide

Higher lipophilicity (logP) compared to tert-butoxy derivatives, influencing membrane permeability.

2-(2-Fluorophenyl)-N′-hydroxyethanimidamide

- Lower molecular weight may improve pharmacokinetic properties like clearance rates.

Heteroaryl-Substituted Analogs

- N′-Hydroxy-2-(2-thienyl)ethanimidamide

- Molecular Formula : C₆H₈N₂OS

- Key Differences :

- The thienyl group (aromatic sulfur heterocycle) introduces π-stacking capabilities and moderate electron-withdrawing effects.

- Reduced steric hindrance compared to tert-butoxy, favoring interactions with planar binding sites .

Cyclic Ether-Substituted Analogs

- 2-(3-Ethyloxetan-3-yl)-N′-hydroxyethanimidamide

- The oxetane ring enhances solubility and metabolic stability due to its polar, strained ether structure.

- Smaller substituent size compared to tert-butoxy may reduce steric shielding in enzymatic environments.

Table 1: Key Structural and Molecular Properties

| Compound | Molecular Formula | Average Mass (g/mol) | Substituent Type | Notable Features |

|---|---|---|---|---|

| 2-(tert-Butoxy)-N′-hydroxyethanimidamide | C₆H₁₃N₃O₂ | 171.19* | Bulky alkyl ether | High steric hindrance, moderate lipophilicity |

| 2-(Diethylamino)-N′-hydroxyethanimidamide | C₆H₁₅N₃O | 145.21 | Alkylamino | Enhanced basicity, polar solubility |

| 2-(2-Thienyl)-N′-hydroxyethanimidamide | C₆H₈N₂OS | 156.20 | Heteroaromatic | π-Stacking potential, sulfur reactivity |

| 2-(2-Chloro-6-fluorophenyl)-analog | C₈H₇ClFN₂O | 205.17 | Halogenated aryl | High lipophilicity, metabolic stability |

*Calculated based on molecular formula C₆H₁₃N₃O₂.

Critical Analysis of Substituent Effects

- Electronic Effects: Electron-donating groups (e.g., alkylamino) increase nucleophilicity, whereas electron-withdrawing substituents (e.g., halogenated aryl) stabilize the imidamide via resonance.

- Biological Implications : Aryl and heteroaryl analogs may exhibit enhanced target affinity due to aromatic interactions, while alkyl-substituted derivatives could prioritize solubility and bioavailability.

Biologische Aktivität

Overview

2-(tert-butoxy)-N'-hydroxyethanimidamide, with the CAS number 1087795-03-6, is an organic compound that features a tert-butoxy group and a hydroxyethanimidamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, supported by research findings and case studies.

The synthesis of 2-(tert-butoxy)-N'-hydroxyethanimidamide typically involves the reaction of tert-butyl alcohol with appropriate precursors under controlled conditions. The use of tert-butyl dicarbonate (Boc2O) as a reagent is common, with reactions often conducted in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature.

The mechanism of action for 2-(tert-butoxy)-N'-hydroxyethanimidamide primarily revolves around its ability to act as a protecting group for amines in organic synthesis. The tert-butoxy group can undergo nucleophilic addition-elimination reactions, resulting in the formation of stable carbamates. Deprotection occurs through acid-catalyzed cleavage, releasing free amines and tert-butyl carbocation.

Antimicrobial Activity

Research has indicated that derivatives of 2-(tert-butoxy)-N'-hydroxyethanimidamide possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with mechanisms potentially involving disruption of bacterial cell walls or interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Derivatives

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of 2-(tert-butoxy)-N'-hydroxyethanimidamide has also been explored. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of 2-(tert-butoxy)-N'-hydroxyethanimidamide on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM after 48 hours of treatment.

Toxicological Data

While exploring the biological activities, it is crucial to consider the toxicological profile. Acute toxicity studies have indicated that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. Long-term exposure studies are necessary to establish safe dosage levels for potential therapeutic applications.

Table 2: Toxicity Profile Summary

| Endpoint | Observed Effect | Dose Level |

|---|---|---|

| Hepatotoxicity | Increased liver enzymes | >1000 mg/kg |

| Nephrotoxicity | Renal histopathological changes | >500 mg/kg |

| Hemolysis | Increased hemoglobin levels | >2000 mg/kg |

Q & A

Q. What are the established synthetic routes for 2-(tert-butoxy)-N'-hydroxyethanimidamide, and what are their key intermediates?

The synthesis of 2-(tert-butoxy)-N'-hydroxyethanimidamide typically involves coupling reactions using tert-butoxy-protected intermediates. For example, silyl ethers (e.g., tert-butyl dimethylsilyl ether) and carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to activate carboxyl groups for amide bond formation. A critical intermediate is the tert-butoxy-protected precursor, which is subsequently deprotected under mild acidic or basic conditions . Yield optimization often requires controlled reaction temperatures (0–25°C) and anhydrous solvents to prevent hydrolysis of sensitive intermediates.

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-(tert-butoxy)-N'-hydroxyethanimidamide?

- NMR Spectroscopy : H and C NMR are essential for verifying tert-butoxy group integration (e.g., a singlet at ~1.2 ppm for nine equivalent protons) and hydroxylamine (-NH-OH) resonance. 2D NMR (e.g., HSQC, HMBC) can resolve spatial proximity between the tert-butoxy group and the imidamide backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]) with an error margin <5 ppm. GC/MS is suitable for volatile derivatives .

Q. What safety precautions are critical when handling 2-(tert-butoxy)-N'-hydroxyethanimidamide in the laboratory?

- Skin/Eye Protection : Use nitrile gloves and goggles, as tert-butoxy derivatives can cause irritation upon contact. Immediate rinsing with water for 15+ minutes is required for accidental exposure .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates. Sodium tert-butoxide, a structurally related compound, releases hazardous decomposition products (e.g., CO, sodium oxides) under heat .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of 2-(tert-butoxy)-N'-hydroxyethanimidamide?

Discrepancies may arise from residual solvents or byproducts. Methodological approaches include:

- HPLC-PDA/ELSD : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate impurities. Compare retention times against synthetic intermediates (e.g., tert-butoxy precursors) .

- Elemental Analysis : Confirm C/H/N/O percentages within ±0.3% of theoretical values. Deviations >0.5% indicate incomplete purification .

- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to assess hygroscopicity, which affects stability .

Q. What factors influence the hydrolytic stability of 2-(tert-butoxy)-N'-hydroxyethanimidamide in aqueous solutions?

- pH : The compound is prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions due to tert-butoxy group cleavage. Stability is optimal in neutral buffers (pH 6–8) .

- Temperature : Hydrolysis accelerates at >40°C. Long-term storage should occur at –20°C in anhydrous DMSO or acetonitrile .

- Co-solvents : Adding 10–20% tert-butanol can stabilize the tert-butoxy group by mimicking the reaction environment .

Q. How can computational methods predict the reactivity of 2-(tert-butoxy)-N'-hydroxyethanimidamide in drug discovery applications?

- DFT Calculations : Model the electron density of the imidamide group to predict nucleophilic attack sites. For example, the hydroxylamine moiety (-NH-OH) may act as a metal-chelating agent in enzyme inhibition .

- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., cytochrome P450 isoforms) to assess metabolic stability. Use force fields like AMBER or CHARMM .

- ADMET Prediction : Tools like SwissADME can forecast bioavailability and toxicity risks, such as potential hepatotoxicity from tert-butoxy metabolites .

Q. Experimental Design Considerations

Q. How to design a stability-indicating assay for 2-(tert-butoxy)-N'-hydroxyethanimidamide under oxidative stress?

- Stress Conditions : Expose the compound to 3% HO at 40°C for 24 hours.

- Analytical Method : UPLC-MS/MS with a BEH C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Monitor degradation products (e.g., tert-butanol, hydroxylamine derivatives) .

- Validation : Ensure linearity (R >0.999), precision (%RSD <2%), and LOQ <0.1 µg/mL .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of 2-(tert-butoxy)-N'-hydroxyethanimidamide?

- Source Verification : Cross-reference data from peer-reviewed journals (e.g., PubChem, ECHA) and avoid non-validated sources .

- Assay Variability : Replicate experiments using standardized protocols (e.g., fixed cell lines, controlled oxygen levels) to minimize false positives in cytotoxicity studies .

- Metabolite Interference : Use LC-MS to differentiate parent compound effects from metabolites, which may exhibit opposing activities .

Q. Application in Mechanistic Studies

Q. How can 2-(tert-butoxy)-N'-hydroxyethanimidamide serve as a probe for studying enzyme inhibition mechanisms?

- Kinetic Analysis : Perform time-dependent inhibition assays with varying concentrations of the compound. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry to identify allosteric sites influenced by the tert-butoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.